1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKQPSCFDTICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the azepane ring and the indole core. One common method involves the use of gold-catalyzed reactions to form the azepane ring . The indole core can be synthesized through various established methods, such as Fischer indole synthesis or Bartoli indole synthesis. The final step involves the sulfonylation of the indole core with the bromobenzyl sulfonyl group under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the gold-catalyzed steps and large-scale sulfonylation processes. The choice of reagents and solvents would be influenced by factors such as availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs with Sulfonyl/Thioether Substituents
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Sulfonyl vs.
- Azepane Role: The azepane ring in the target compound and improves solubility in non-polar environments, a feature absent in .
- 4-Bromophenyl Group : Present in both the target compound and , this group may enhance hydrophobic interactions in biological targets, such as enzyme active sites.
Analogs with Heterocyclic Modifications
Table 2: Heterocyclic Derivatives with Azepane/Ethanone Cores
Key Observations :
- Core Heterocycle : Replacement of indole with pyrazole () or triazole () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.
- Substituent Effects : The difluoromethyl group in introduces steric bulk and electronegativity, contrasting with the planar sulfonyl group in the target compound.
Antibacterial Activity of Structural Analogs
Evidence from related compounds suggests that sulfonyl and imidazole groups enhance antibacterial efficacy. For example:
- 1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one () demonstrated activity against E. coli (MIC = 7.1 µM), comparable to kanamycin B .
Inference for Target Compound : The presence of a sulfonyl group and 4-bromophenyl moiety in the target compound may synergize to improve antibacterial potency, though experimental validation is required.
Biological Activity
The compound 1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound features an azepane ring, an indole moiety, and a bromophenylmethanesulfonyl group. The molecular formula is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 404.32 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under investigation has demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values indicating significant potency.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's methanesulfonyl group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vitro studies have shown that it reduces levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential application in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation.
- Modulation of Apoptotic Pathways : By activating caspases, it promotes programmed cell death in malignant cells.
- Anti-inflammatory Pathways : It modulates the NF-kB pathway to reduce inflammation.
Case Studies
A study published in Bioorganic & Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds, highlighting their anticancer and anti-inflammatory activities. The research utilized various assays to assess cytotoxicity and cytokine production, providing a comprehensive understanding of the compound's effects.
Study Findings
In one notable study, researchers synthesized several derivatives based on the indole framework and assessed their activity against different cancer types. The results indicated that modifications to the bromophenyl group significantly influenced anticancer efficacy.
Q & A
Q. Optimization Strategies :
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to accelerate sulfonylation .
- Solvent Effects : Toluene or THF improves solubility during alkylation .
- Yield Monitoring : Track intermediates via TLC and adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to minimize side products .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: How can researchers resolve discrepancies between computational predictions and experimental NMR data?
Methodological Answer:
Validation with Multiple Techniques :
- Compare DFT-calculated chemical shifts (e.g., Gaussian or ORCA) with experimental ¹H/¹³C NMR. Adjust solvent models (PCM for DMSO) to improve agreement .
- Use X-ray data (bond lengths/angles) to refine computational geometry inputs .
Dynamic Effects :
- Perform variable-temperature NMR to assess conformational flexibility (e.g., azepane ring puckering) that may cause shifts .
Cross-Verification :
- Overlay experimental and simulated IR spectra to validate functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Advanced: What strategies improve sulfonylation yields in indole derivatives?
Methodological Answer:
- Reagent Selection : Use freshly distilled sulfonyl chlorides to avoid hydrolysis side reactions .
- Base Optimization : Replace pyridine with DMAP for enhanced nucleophilicity at the indole N1 position .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve regioselectivity .
- Workup Adjustments : Quench excess sulfonyl chloride with ice-cold NaHCO₃ to prevent over-sulfonylation .
Safety: What precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (GHS Category 4 for oral/skin exposure) .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., brominated byproducts) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent degradation .
Biological Activity: What in vitro assays evaluate its anticancer potential?
Methodological Answer:
- Apoptosis Assays :
- Use Annexin V-FITC/PI staining in cancer cell lines (e.g., HeLa, MCF-7) to quantify programmed cell death .
- Enzyme Inhibition :
- Screen against kinases (e.g., PI3K) via fluorescence-based ADP-Glo™ assays .
- Cytotoxicity :
- Perform MTT assays (IC₅₀ determination) with non-cancerous cells (e.g., HEK-293) to assess selectivity .
Chemical Properties: How does the 4-bromophenyl group influence reactivity?
Methodological Answer:
- Electronic Effects : The bromine atom’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to the meta position .
- Steric Hindrance : The bulky sulfonyl group at C3 of indole reduces nucleophilic attack at adjacent positions .
- Cross-Coupling Potential : The Br atom enables Suzuki-Miyaura reactions for functionalization (e.g., introducing biaryl groups) .
Advanced: What challenges arise in crystallizing sulfonylated indole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
